4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves the condensation of 7-methoxy-1-benzofuran-2-yl)ethanone with appropriate reagents under controlled conditions. One common method includes the use of a basic medium to facilitate the condensation reaction . The chemical structure of the resulting compound is confirmed through various analytical techniques such as elemental analysis, FT-IR, 1H NMR, and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone or benzofuran moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one has diverse applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes
Mechanism of Action
The mechanism by which 4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one
- 4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
Uniqueness
4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone and benzofuran rings
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-11-7-12(2)19-15(8-11)14(10-18(21)24-19)17-9-13-5-4-6-16(22-3)20(13)23-17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGUGXLSHSRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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